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Compound of Interest

Compound Name: Sco-peg3-nhs

Cat. No.: B12375785

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SCo-PEG3-NHS is a bifunctional linker designed for a two-step bioconjugation strategy,

enabling the precise attachment of molecules to proteins, antibodies, or other amine-containing

biomolecules. This linker incorporates three key components:

Cyclooctyne (SCo): A strained alkyne that serves as a reactive handle for copper-free click

chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1]

Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic three-unit PEG chain that

enhances the solubility of the conjugate and provides spatial separation between the

conjugated molecules, which can reduce steric hindrance.[2][3]

N-hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically targets primary

amines (such as the side chain of lysine residues and the N-terminus of proteins) to form

stable, covalent amide bonds.[4]
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This two-step approach offers modularity and precision. First, the NHS ester is used to attach

the SCo-PEG3 moiety to a biomolecule of interest. After purification, the cyclooctyne group is

available for a highly specific and efficient SPAAC reaction with any azide-functionalized

molecule (e.g., a fluorescent dye, biotin, or a therapeutic agent).[5] The bioorthogonal nature of

the SPAAC reaction ensures that it proceeds with high efficiency under physiological conditions

without interfering with native biological processes.

Chemical Information
Property Value Reference

Chemical Name

5,8,11-Trioxa-2-

azatetradecanedioic acid, 1-(2-

cyclooctyn-1-yl) 14-(2,5-dioxo-

1-pyrrolidinyl) ester

Molecular Formula C₂₂H₃₂N₂O₉

Molecular Weight 468.50 g/mol

Storage
Store at -20°C, sealed and

protected from moisture.

Quantitative Data
Table 1: NHS Ester Reaction Parameters
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Parameter
Recommended
Value/Range

Notes References

Reaction pH 7.2 - 8.5

Optimal balance

between amine

reactivity and

minimizing NHS ester

hydrolysis. A pH of

8.3-8.5 is often a good

starting point.

Compatible Buffers

Phosphate,

Bicarbonate, Borate,

HEPES

Buffers must be free

of primary amines

(e.g., Tris, Glycine)

which compete in the

reaction.

SCo-PEG3-NHS

Solvent

Anhydrous DMSO or

DMF

Prepare stock solution

immediately before

use to minimize

hydrolysis.

Molar Excess

(Linker:Protein)
5- to 20-fold

The optimal ratio

should be determined

empirically. A 20-fold

excess typically

results in a Degree of

Labeling (DOL) of 4-6

for IgG antibodies.

Reaction Time

30-60 minutes at

Room Temp. or 2

hours at 4°C

Longer incubation

times may be needed

for dilute protein

solutions.

Quenching Reagent
1 M Tris-HCl or

Glycine (pH 8.0)

Add to a final

concentration of 50-

100 mM to stop the

reaction by consuming

unreacted NHS ester.
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Table 2: Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC) Kinetic Data
The rate of the SPAAC reaction is critical for its efficiency, especially at low concentrations. The

reactivity is quantified by the second-order rate constant (k₂).

Cyclooctyne
Type

Azide Reactant
Second-Order
Rate Constant
(k₂) (M⁻¹s⁻¹)

Notes References

Simple

Cyclooctyne

(similar to SCo)

Benzyl Azide ~0.11 - 0.14

Representative

rate for the core

reactive group in

SCo-PEG3-NHS.

BCN Benzyl Azide ~1.0

Bicyclononyne

(BCN) offers

faster kinetics.

DIBO Benzyl Azide ~0.3 - 0.9

Dibenzocyclooct

yne

(DIBO/DBCO)

derivatives are

commonly used

for their high

reactivity and

stability.

BARAC Benzyl Azide ~3.4

Biarylazacyclooct

ynone (BARAC)

is one of the

fastest

cyclooctynes but

can have lower

stability.
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The overall process involves two main stages: first, modifying the protein with the SCo-PEG3-
NHS linker, and second, performing the SPAAC "click" reaction with an azide-modified

molecule.

Stage 1: NHS Ester Conjugation

Stage 2: SPAAC Reaction

1. Prepare Biomolecule
(e.g., Antibody in Amine-Free Buffer)

3. Conjugation Reaction
(pH 8.3, RT, 1 hr)

2. Dissolve SCo-PEG3-NHS
(in anhydrous DMSO)

4. Quench Reaction
(Add Tris Buffer)

5. Purify SCo-labeled Biomolecule
(e.g., Desalting Column)

7. Click Reaction
(Mix SCo-Biomolecule and Azide-Molecule)

SCo-labeled Biomolecule

6. Prepare Azide-Molecule
(e.g., Azide-Fluorophore)

8. Incubate
(RT, 1-2 hrs)

9. Purify Final Conjugate
(e.g., SEC/HPLC)
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Click to download full resolution via product page

Caption: General two-stage workflow for bioconjugation using SCo-PEG3-NHS.

Protocol 1: Modification of an Antibody with SCo-PEG3-
NHS (Stage 1)
This protocol describes the initial labeling of a primary amine-containing protein, such as an

antibody, with the SCo-PEG3-NHS linker.

A. Materials

Antibody (or other protein) of interest

SCo-PEG3-NHS (store at -20°C with desiccant)

Anhydrous dimethyl sulfoxide (DMSO)

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or

dialysis cassettes

B. Antibody Preparation

Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine

will interfere with the reaction.

If necessary, perform a buffer exchange into the Reaction Buffer using a spin desalting

column or dialysis.

Adjust the antibody concentration to 2-5 mg/mL. Higher concentrations generally lead to

better labeling efficiency.

C. Conjugation Reaction
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Equilibrate the vial of SCo-PEG3-NHS to room temperature before opening to prevent

moisture condensation.

Immediately before use, prepare a 10 mM stock solution of SCo-PEG3-NHS in anhydrous

DMSO. For example, dissolve ~4.7 mg in 1 mL of DMSO. Do not store the stock solution.

Calculate the volume of SCo-PEG3-NHS stock solution needed for a 10- to 20-fold molar

excess relative to the antibody.

While gently vortexing, add the calculated volume of the SCo-PEG3-NHS stock solution to

the antibody solution. The final concentration of DMSO should not exceed 10% of the total

reaction volume.

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

D. Quenching and Purification

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

Incubate for 15-30 minutes at room temperature.

Remove the excess, unreacted SCo-PEG3-NHS linker and byproducts by purifying the SCo-

labeled antibody using a spin desalting column equilibrated with a suitable storage buffer

(e.g., PBS, pH 7.4). Follow the manufacturer's instructions for the column.

The purified SCo-labeled antibody is now ready for the SPAAC reaction or can be stored

according to standard antibody storage conditions.

Protocol 2: SPAAC Reaction with an Azide-Modified
Molecule (Stage 2)
This protocol describes the "click" reaction between the SCo-labeled antibody (from Protocol 1)

and a molecule functionalized with an azide group.

A. Materials

Purified SCo-labeled antibody (from Protocol 1)
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Azide-functionalized molecule of interest (e.g., Azide-PEG4-Fluorophore, Azide-Biotin)

Reaction Buffer (e.g., PBS, pH 7.4)

Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC)

B. SPAAC Reaction

Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g.,

DMSO or water).

In a reaction tube, combine the SCo-labeled antibody with the azide-functionalized molecule.

A 2- to 10-fold molar excess of the azide molecule over the antibody is a common starting

point. The optimal ratio may need to be determined empirically.

If necessary, adjust the final volume with the Reaction Buffer.

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction is

often complete within 1-2 hours due to the favorable kinetics of SPAAC.

C. Purification

Purify the final antibody conjugate to remove the excess azide-functionalized molecule and

any reaction byproducts.

Size-Exclusion Chromatography (SEC) is a suitable method for separating the larger

antibody conjugate from the smaller, unreacted azide molecule.

Collect the fractions corresponding to the purified antibody conjugate.

Confirm the success of the conjugation and determine the final concentration and Degree of

Labeling (DOL) using UV-Vis spectrophotometry, if the azide-molecule has a distinct

absorbance.

Application Example: Pre-targeted Labeling of Cell
Surface Receptors
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A powerful application of the SCo-PEG3-NHS linker is in pre-targeted cell labeling and imaging.

In this strategy, an antibody specific to a cell surface receptor (e.g., EGFR on cancer cells) is

first labeled with the SCo-PEG3 linker. This antibody is administered and allowed to bind to its

target on the cells. After unbound antibody is cleared from circulation, a small, azide-

functionalized imaging agent (e.g., an azide-fluorophore) is administered. This agent rapidly

"clicks" to the SCo-functionalized antibody already localized at the target site, leading to a high

signal-to-background ratio.

Step 1: Pre-targeting Step 2: Click Reaction & Imaging

Inject SCo-labeled
anti-EGFR Antibody

Antibody binds to
EGFR on tumor cells

Incubate (24-72h)
for clearance of

unbound Antibody

Inject Azide-Fluorophore
(small molecule)

High Tumor-to-Blood Ratio Achieved SPAAC 'Click' Reaction
occurs at tumor site

Image Tumor Signal
(e.g., Fluorescence Imaging)

Click to download full resolution via product page

Caption: Workflow for pre-targeted tumor cell imaging using SPAAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426
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